molecular formula C15H13NS B1681646 2,2-Diphenylethyl isothiocyanate CAS No. 34634-22-5

2,2-Diphenylethyl isothiocyanate

Cat. No.: B1681646
CAS No.: 34634-22-5
M. Wt: 239.3 g/mol
InChI Key: HCMJWOGOISXSDL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,2-Diphenylethyl Isothiocyanate (DPEITC) is the p53 gene . This gene frequently undergoes mutations in human cancers, which can disable wild-type (WT) p53 activity and render the p53 mutants oncogenic .

Mode of Action

DPEITC can inhibit the growth of different subtypes of breast cancer cells, irrespective of p53 mutant-type, via mutant p53 rescue . It acts synergistically with the topoisomerase inhibitors doxorubicin and camptothecin . Furthermore, DPEITC suppresses multi-drug resistance 1 and ETS1, which have been shown to play a role in chemoresistance .

Biochemical Pathways

DPEITC induces apoptosis by rescuing p53 mutants . The rescued p53 mutants induce apoptosis by activating canonical WT p53 targets and delaying the cell cycle . DPEITC also acts synergistically with doxorubicin and camptothecin to inhibit proliferation and induce apoptosis .

Pharmacokinetics

It is known that isothiocyanates, in general, exhibit linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They also undergo reversible metabolism and capacity-limited hepatic elimination .

Result of Action

The result of DPEITC’s action is the inhibition of the growth of cancer cells and the induction of apoptosis . It also suppresses multi-drug resistance 1 and ETS1, which contribute to chemoresistance .

Action Environment

Environmental factors such as temperature and humidity can influence the stability and efficacy of DPEITC . For example, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling DPEITC . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then treated with cyanuric acid to yield the isothiocyanate product . The choice of solvent and reaction conditions, such as temperature and pressure, play a crucial role in the successful formation of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a solid state .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylethyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection being critical factors .

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its higher potency in inducing apoptosis and rescuing mutant p53 proteins compared to other isothiocyanates. Its ability to act synergistically with topoisomerase inhibitors and suppress multi-drug resistance further distinguishes it from similar compounds .

Biological Activity

2,2-Diphenylethyl isothiocyanate (DPEITC) is a member of the isothiocyanate family, compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of DPEITC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Biological Activity

DPEITC exhibits a range of biological activities primarily through its interactions with cellular pathways and biomolecules. Notably, it has been shown to:

  • Induce Apoptosis : DPEITC has been identified as a potent inducer of apoptosis in various cancer cell lines, particularly those with mutant p53 proteins. It enhances the efficacy of topoisomerase inhibitors such as doxorubicin and camptothecin .
  • Antimicrobial Properties : It demonstrates significant antimicrobial activity against various pathogens, making it a candidate for agricultural and pharmaceutical applications .
  • Anti-inflammatory Effects : DPEITC has shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and pathways .

Targeting p53

The primary target of DPEITC is the p53 gene, a crucial regulator of the cell cycle and apoptosis. DPEITC can rescue mutant p53 proteins, leading to the activation of canonical wild-type p53 targets that induce apoptosis. This action is particularly relevant in breast cancer cells expressing hotspot p53 mutants .

Biochemical Pathways

DPEITC induces apoptosis through several biochemical pathways:

  • Cell Cycle Regulation : It delays cancer cells in the G1 phase, enhancing the expression of p53 targets while suppressing cell proliferation .
  • Synergistic Effects : DPEITC acts synergistically with other chemotherapeutic agents, enhancing their effectiveness against resistant cancer cells .

Anticancer Activity

Recent studies have highlighted the effectiveness of DPEITC in various cancer models:

  • Breast Cancer : In vitro studies demonstrated that DPEITC inhibited the growth of triple-negative breast cancer cells regardless of p53 status. It also suppressed multi-drug resistance factors that contribute to chemoresistance .
  • Mechanistic Studies : Research indicated that DPEITC's ability to deplete mutant p53 correlates with its potency as an apoptotic agent compared to other isothiocyanates .

Antimicrobial Activity

DPEITC has been tested against several pathogens:

  • Fungal Inhibition : Studies showed that DPEITC effectively inhibited mycelial growth and spore germination in various fungal species, indicating its potential use as a natural fungicide in agriculture .
  • Bacterial Activity : It has also demonstrated antibacterial properties against soil microorganisms, suggesting broader applications in microbial control .

Data Tables

Biological ActivityMechanismReferences
Induces ApoptosisRescues mutant p53; activates apoptotic pathways
AntimicrobialInhibits growth of fungi and bacteria
Anti-inflammatoryModulates cytokine expression

Case Studies

  • Breast Cancer Treatment :
    • A study investigated the effects of DPEITC on triple-negative breast cancer cells. Results indicated significant apoptosis induction and enhanced sensitivity to doxorubicin when combined with DPEITC.
  • Fungal Pathogen Control :
    • Research on 2-phenylethyl isothiocyanate (related compound) showed effective inhibition of Alternaria alternata growth in pear fruit, demonstrating practical applications in agriculture .

Properties

IUPAC Name

(2-isothiocyanato-1-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NS/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMJWOGOISXSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN=C=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188204
Record name 2,2-Diphenylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34634-22-5
Record name 2,2-Diphenylethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034634225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Diphenylethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34634-22-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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